molecular formula C5H5N5OS B2493725 2-(Azidomethyl)-1,3-thiazole-4-carboxamide CAS No. 1955553-85-1

2-(Azidomethyl)-1,3-thiazole-4-carboxamide

Cat. No. B2493725
CAS RN: 1955553-85-1
M. Wt: 183.19
InChI Key: IWQHURSSBGPCDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Azidomethyl)-1,3-thiazole-4-carboxamide, also known as ATCA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. ATCA is a thiazole-based compound that contains an azide group, which makes it a useful tool for bioorthogonal chemistry.

Scientific Research Applications

Pyrroles:

Pyrazoles and Isoxazoles:
Oxazoles, Thiazoles, and Oxazines:
Pyrimidines:

Nitrene Transfer Reactions

In Co(II) porphyrin-catalyzed nitrene transfer reactions, ortho-hydroxy aryl azides derived from 2-(Azidomethyl)-1,3-thiazole-4-carboxamide can lead to the synthesis of phenoxyzinones, benzoxazines, and azobenzenes. These reactions have applications in organic synthesis and materials science .

Dearomative Rearrangement

A straightforward two-step protocol allows the production of 5-(3-azidoprop-1-en-2-yl)benzo[d][1,3]dioxole from the natural product safrole. This method yields α-azidomethyl styrene, which can be useful in various synthetic pathways .

properties

IUPAC Name

2-(azidomethyl)-1,3-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5OS/c6-5(11)3-2-12-4(9-3)1-8-10-7/h2H,1H2,(H2,6,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQHURSSBGPCDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)CN=[N+]=[N-])C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azidomethyl)-1,3-thiazole-4-carboxamide

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